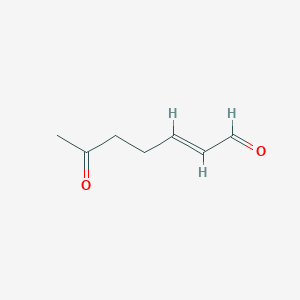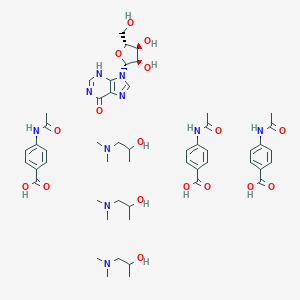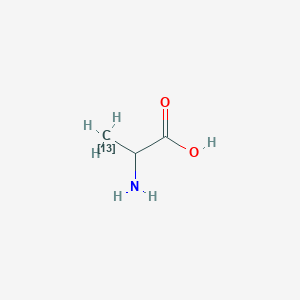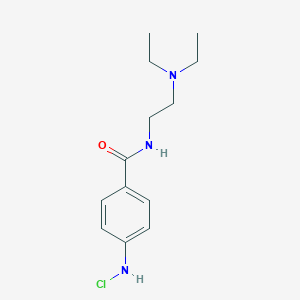
N-Chloroprocainamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloroprocainamide, also known as NCPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is an organic compound that belongs to the class of amides and contains a chlorine atom. NCPA is commonly used as a reagent in various chemical reactions and as a tool to study the biochemical and physiological effects of different compounds.
Wirkmechanismus
The mechanism of action of N-Chloroprocainamide is not well understood, but it is believed to act as a nucleophile and react with electrophilic compounds. This reaction results in the formation of a chlorinated compound, which can then react with other compounds to form a variety of products. The exact mechanism of action of N-Chloroprocainamide is still under investigation.
Biochemische Und Physiologische Effekte
N-Chloroprocainamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Chloroprocainamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Chloroprocainamide in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in a laboratory setting. However, N-Chloroprocainamide is also highly reactive and can be difficult to handle. It can also be hazardous if not handled properly, making safety precautions essential when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of N-Chloroprocainamide in scientific research. One potential area of interest is the development of new drugs that utilize the unique properties of N-Chloroprocainamide. Another potential area of interest is the study of the mechanism of action of N-Chloroprocainamide and its effects on biological systems. As research in this area continues, it is likely that new applications for N-Chloroprocainamide will be discovered.
Synthesemethoden
The synthesis of N-Chloroprocainamide is a multistep process that involves the reaction of procainamide with sodium hypochlorite. The reaction takes place in the presence of an acid catalyst, typically hydrochloric acid, and results in the formation of N-Chloroprocainamide. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-Chloroprocainamide has been extensively used in scientific research as a reagent and as a tool to study the biochemical and physiological effects of different compounds. It is commonly used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. N-Chloroprocainamide has also been used in the study of the mechanism of action of different compounds and their effects on biological systems.
Eigenschaften
CAS-Nummer |
132103-63-0 |
|---|---|
Produktname |
N-Chloroprocainamide |
Molekularformel |
C13H20ClN3O |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
AVDOMYZVHKEEQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Andere CAS-Nummern |
132103-63-0 |
Synonyme |
N-chloroprocainamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



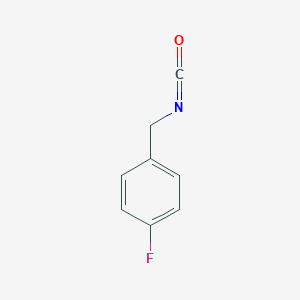
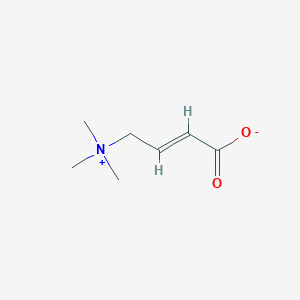

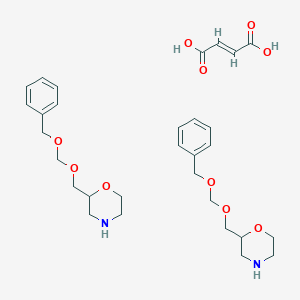
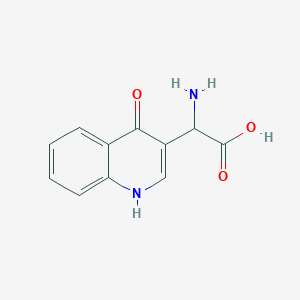
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)

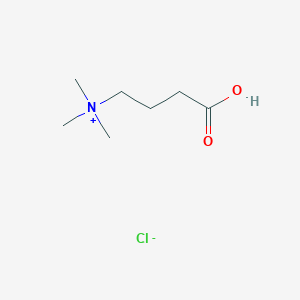

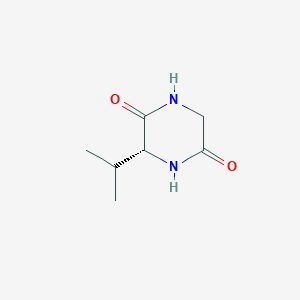
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
